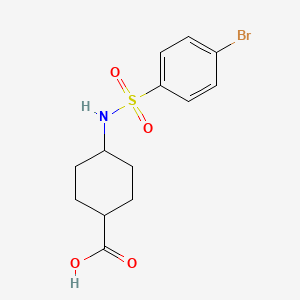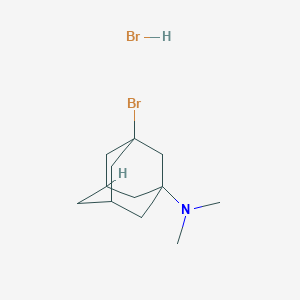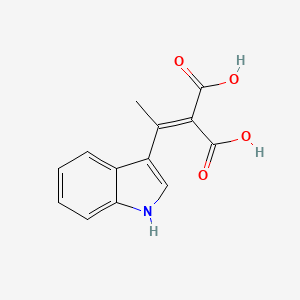
2,4-Bis(methylsulfonyl)benzaldehyde
概要
説明
2,4-Bis(methylsulfonyl)benzaldehyde, also known as DBDMS, is an organic compound with the chemical formula C9H10O5S2. It contains a total of 26 bonds; 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 2 sulfones .
Molecular Structure Analysis
The molecular structure of this compound consists of 26 atoms; 10 Hydrogen atoms, 9 Carbon atoms, 5 Oxygen atoms, and 2 Sulfur atoms . It contains 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 2 sulfones .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 262.3 g/mol. It is stable under normal temperatures and pressures .
科学的研究の応用
Catalytic Reactions
Research has explored the use of chiral bis(sulfonamide) ligands derived from camphor in the addition of diethylzinc to benzaldehyde. These studies demonstrate how specific ligands can influence the enantioselectivity and yield of catalytic reactions, although the enantioselectivity observed was low in some cases (Kozakiewicz et al., 2008).
Solubility and Phase Equilibrium Studies
The solubility of 4-(methylsulfonyl)benzaldehyde in various organic solvents has been studied, highlighting the compound's behavior in different solvents across a range of temperatures. This research is crucial for understanding the compound's applications in different chemical environments (Cong et al., 2016).
Photorearrangement Studies
Research has shown that certain derivatives of methylsulfonyl-benzaldehyde undergo photorearrangement, leading to new types of compounds such as thiaxanthones. This kind of study expands our understanding of chemical reactions under light exposure and could have implications in fields like photochemistry (Martens & Praefcke, 1974).
Stability Studies
Stability studies of experimental compounds, such as NSC-281612, a derivative of 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde, are crucial. Such studies reveal how pH, solvents, and other additives affect a compound's stability, informing its potential use in various applications (Jumaa et al., 2004).
Polymer Synthesis
2,4-Bis(methylsulfonyl)benzaldehyde has been explored in the synthesis of polymers, particularly in the formation of poly-Schiff bases. This research opens up possibilities for creating new materials with specific properties like high thermal stability and solubility in certain solvents (Gutch et al., 2001).
Fluorescence Studies
A study on 4-[bis(4-methylphenyl)amino]benzaldehyde, a structurally related compound, reveals changes in fluorescence color under specific conditions, indicating the potential for use in imaging applications and the development of new luminescent materials (Kurita et al., 2013).
Nanofiltration Membrane Development
Innovative research has been conducted using sulfonated aromatic diamine monomers derived from this compound for the preparation of thin-film composite nanofiltration membranes. This research is crucial for developing new filtration technologies, particularly for dye treatment (Liu et al., 2012).
作用機序
Target of Action
Related compounds, such as benzimidazole derivatives with a 4-(methylsulfonyl)phenyl pharmacophore, have been evaluated as inhibitors of cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) .
Mode of Action
It’s worth noting that related compounds have been shown to inhibit cox-1 and cox-2 . These enzymes are involved in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .
Biochemical Pathways
The inhibition of cox-1 and cox-2 by related compounds suggests that this compound may affect the arachidonic acid pathway .
Result of Action
The inhibition of cox-1 and cox-2 by related compounds suggests that this compound may have anti-inflammatory effects .
Safety and Hazards
将来の方向性
Future research could focus on the synthesis and biological evaluation of new derivatives of 2,4-Bis(methylsulfonyl)benzaldehyde. For example, a study on the design, synthesis, and biological assessment of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors has been conducted .
特性
IUPAC Name |
2,4-bis(methylsulfonyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S2/c1-15(11,12)8-4-3-7(6-10)9(5-8)16(2,13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNVNUQDJIJRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C=O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282271 | |
| Record name | Benzaldehyde, 2,4-bis(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1845690-57-4 | |
| Record name | Benzaldehyde, 2,4-bis(methylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1845690-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2,4-bis(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1396755.png)






![Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1396768.png)
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B1396769.png)

